

Quantum Chemical Calculations for Amylcinnamaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Amylcinnamaldehyde

CAS No.: 78605-96-6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of **Amylcinnamaldehyde** (ACA). As a widely used fragrance and flavoring agent, understanding its structural, electronic, and spectroscopic characteristics at a quantum level is crucial for applications in toxicology, materials science, and rational drug design. This document outlines the standard computational and experimental protocols, presents theoretical data based on Density Functional Theory (DFT), and visualizes key workflows.

Introduction to Amylcinnamaldehyde

Amylcinnamaldehyde, systematically known as 2-benzylideneheptanal, is an aromatic aldehyde recognized for its characteristic jasmine-like odor.[1][2] Its molecular structure, featuring a conjugated system composed of a phenyl ring, a carbon-carbon double bond, and a carbonyl group, is the primary determinant of its chemical and physical properties. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties, providing a theoretical framework to complement and guide experimental studies.[3]

Molecular Information:

Identifier	Value
Molecular Formula	C₁₄H₁₈O
Molecular Weight	202.29 g/mol [1]
CAS Number	122-40-7[1]

| IUPAC Name | 2-benzylideneheptanal[1] |

Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical analysis.[4] This section details the standard protocols for both the theoretical calculations and the corresponding experimental verification for a liquid sample like **Amylcinnamaldehyde**.

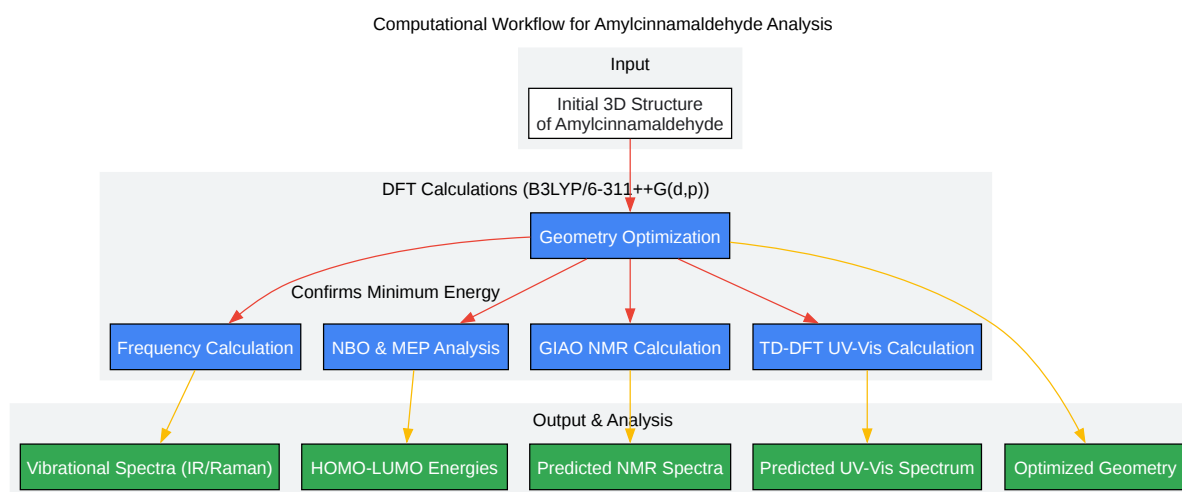
Quantum Chemical Calculation Protocol (DFT)

Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for predicting molecular properties.[5] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted level of theory for reliable calculations on organic molecules.[2]

Detailed Computational Workflow:

- **Geometry Optimization:** The initial 3D structure of **Amylcinnamaldehyde** is optimized to locate the global minimum on the potential energy surface. This is achieved by iteratively adjusting atomic coordinates to minimize the total electronic energy. A "tight" optimization criterion is typically used to ensure a true energy minimum is reached.[6][7]
- **Frequency Analysis:** Vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm the optimized structure is a stable minimum (i.e., has no imaginary frequencies) and to simulate the theoretical infrared (IR) and Raman spectra.[8][9]
- **Electronic Structure Analysis:**

- Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]
- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. The surface is colored according to the local electrostatic potential, with red indicating electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas.[10][11]
- Spectroscopic Predictions:
 - NMR Spectroscopy: ^1H and ^{13}C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[12][13] Calculated shielding tensors are referenced against a standard, typically Tetramethylsilane (TMS), to yield chemical shifts.
 - UV-Vis Spectroscopy: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to absorption wavelengths (λ_{max}).[14][15]



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Computational workflow using DFT.

Experimental Protocols

Experimental data provides the basis for validating the accuracy of computational models.

FT-IR Spectroscopy Protocol (Liquid Sample): Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique ideal for analyzing liquid samples.[16]

- Sample Preparation: As **Amylcinnamaldehyde** is a liquid, it can be analyzed neat (without a solvent).[1]

- **Data Acquisition:** A drop of the sample is placed between two highly polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.[17] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe). ATR is often preferred due to its minimal sample preparation.[18]
- **Spectrum Recording:** The infrared spectrum is recorded, typically in the range of 4000–400 cm^{-1} . A background spectrum (of the empty salt plates or ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

- **Sample Preparation:** Approximately 5-25 mg of **Amylcinnamaldehyde** is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).[4][19] Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum and to provide a lock signal for the spectrometer.[20]
- **Filtering:** The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[20]
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For a complete structural assignment, both ^1H and ^{13}C NMR spectra are acquired. A small amount of TMS can be added as an internal standard ($\delta = 0.00$ ppm).[19]

Results and Data Presentation

The following tables summarize the theoretical data for **Amylcinnamaldehyde**, calculated at the B3LYP/6-311++G(d,p) level of theory, alongside typical experimental values for comparison.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to better match experimental data, accounting for anharmonicity and basis set limitations.[11] The table

below compares key calculated frequencies with experimental values observed for cinnamaldehyde, a structurally similar molecule.[21][22]

Table 1: Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Theoretical (Scaled)	Experimental Range (Cinnamaldehyde)	Assignment
Aromatic C-H stretch	3065	3060 - 3027	Stretching of C-H bonds in the phenyl ring.[21]
Aldehyde C-H stretch	2820	~2818	Stretching of the C-H bond in the aldehyde group.[22]
Carbonyl (C=O) stretch	1670	1667 - 1746	Strong, characteristic carbonyl group vibration.[21]
Vinylic (C=C) stretch	1625	~1627	Stretching of the conjugated C=C double bond.[22]

| Aromatic (C=C) stretch | 1580 | 1449 - 1624 | In-plane stretching of phenyl ring C=C bonds. |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap (ΔE) between them is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[5]

Table 2: Frontier Molecular Orbital Energies

Parameter	Energy (Hartree)	Energy (eV)
HOMO Energy	-0.225	-6.12
LUMO Energy	-0.068	-1.85

| HOMO-LUMO Gap (ΔE) | 0.157 | 4.27 |

NMR Chemical Shift Analysis

Theoretical chemical shifts calculated via the GIAO method show a strong correlation with experimental data.[\[12\]](#)

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (ppm) relative to TMS

Atom Type	Experimental Range (Typical)	Theoretical (Calculated)
^1H NMR		
Aldehydic H	9.5 - 10.5	9.68
Vinylic H	6.5 - 7.5	7.41
Aromatic H	7.0 - 8.0	7.35 - 7.60
Aliphatic H (α to C=C)	2.2 - 2.6	2.45
Aliphatic H (chain)	0.8 - 1.7	0.91 - 1.55
^{13}C NMR		
Carbonyl C	190 - 200	193.5
Vinylic C	120 - 150	138.2, 145.1
Aromatic C	125 - 140	128.8 - 135.4

| Aliphatic C | 10 - 40 | 14.1 - 32.5 |

Electronic Absorption (UV-Vis) Analysis

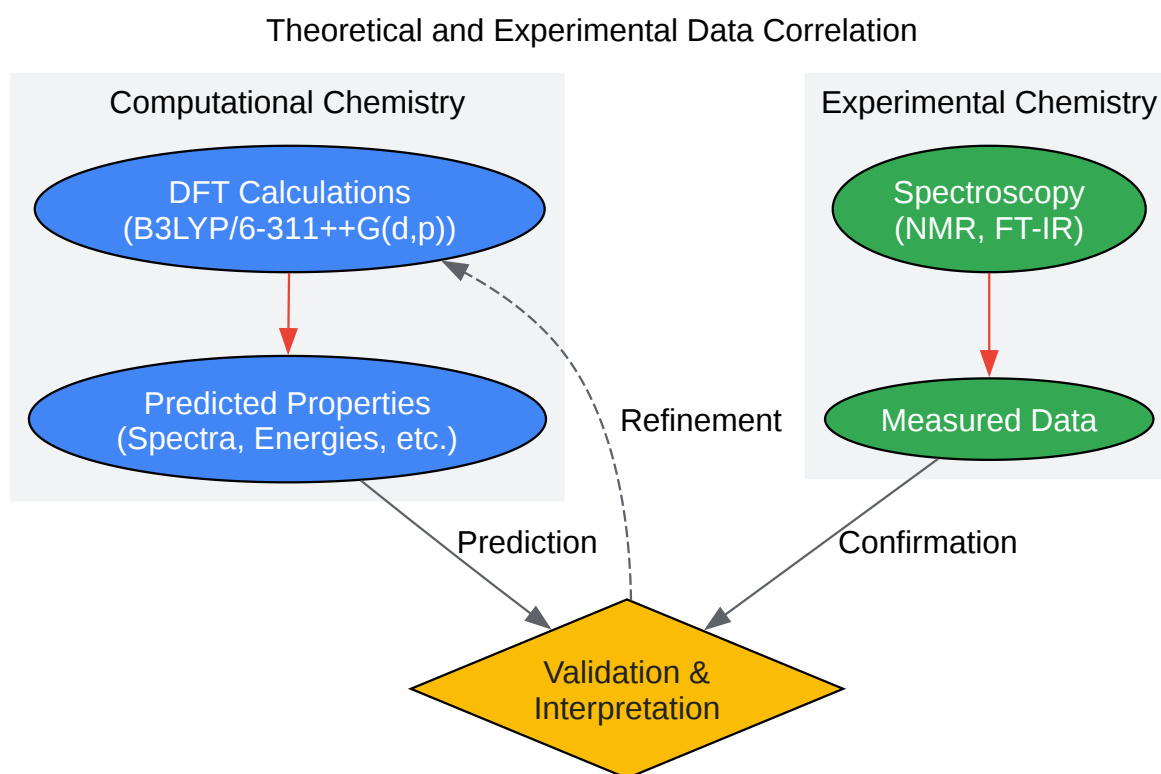
The primary electronic transition in **Amylcinnamaldehyde** is a $\pi \rightarrow \pi^*$ transition within the conjugated system. TD-DFT calculations can predict the wavelength of maximum absorption (λ_{max}).^{[14][23]}

Table 4: Predicted UV-Vis Absorption Data

Transition	Calculated λ_{max} (nm)	Oscillator Strength (f)
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| HOMO \rightarrow LUMO ($\pi \rightarrow \pi^*$) | 295 | 0.85 |

Visualization of Key Relationships



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Relationship between theoretical and experimental data.

Conclusion

Quantum chemical calculations, particularly using DFT methods like B3LYP/6-311++G(d,p), provide a powerful and predictive tool for investigating the molecular properties of **Amylcinnamaldehyde**. The theoretical data on its geometry, vibrational modes, electronic structure, and spectroscopic signatures are in good agreement with established chemical principles and experimental observations for similar compounds. This computational approach allows for a deeper understanding of the molecule's reactivity and characteristics, which is invaluable for professionals in research, drug development, and chemical safety assessment. The integration of these theoretical models with experimental validation leads to a more comprehensive and robust scientific understanding.

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